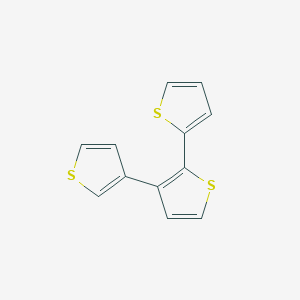

2-thiophen-2-yl-3-thiophen-3-ylthiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-yl-3-thiophen-3-ylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8S3/c1-2-11(14-5-1)12-10(4-7-15-12)9-3-6-13-8-9/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNXXFRJPVGOHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=CS2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547032 | |

| Record name | 1~2~,2~2~:2~3~,3~3~-Terthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106032-18-2 | |

| Record name | 1~2~,2~2~:2~3~,3~3~-Terthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Oligothiophenes in Organic Electronics Research

Oligothiophenes serve as fundamental building blocks in the realm of organic electronics, a field focused on the development of electronic devices based on organic materials. acs.orgnih.gov Their significance stems from their unique electronic structure, characterized by a conjugated π-system that allows for the delocalization of electrons along the molecular backbone. This property is the basis for their semiconducting behavior, making them suitable for a wide range of applications.

The utility of oligothiophenes in organic electronics is vast and includes their use in:

Organic Field-Effect Transistors (OFETs): These are key components in flexible displays and sensors. Oligothiophenes can act as the active semiconductor layer, facilitating the flow of charge between the source and drain electrodes.

Organic Photovoltaics (OPVs): In solar cells, oligothiophenes can function as the electron-donor material, absorbing light and initiating the process of converting solar energy into electrical energy.

Organic Light-Emitting Diodes (OLEDs): Used in high-quality displays, oligothiophenes can be employed as the emissive layer, where the recombination of charge carriers leads to the emission of light.

The performance of these devices is intrinsically linked to the molecular structure of the oligothiophene used. Factors such as the number of thiophene (B33073) units, the nature of any substituent groups, and the way the thiophene rings are linked together all play a crucial role in determining the material's electronic properties, such as its charge carrier mobility and its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org

Isomeric Considerations and Structural Diversity Within Terthiophenes

Terthiophenes, which are oligothiophenes consisting of three thiophene (B33073) rings, exemplify the importance of structural isomerism in determining the properties of these materials. The connectivity between the three thiophene rings can vary, leading to a range of isomers with distinct electronic and physical properties.

The most commonly studied terthiophene isomer is 2,2':5',2''-terthiophene, where the thiophene rings are linked in a linear fashion at the 2 and 5 positions. However, other linkage patterns are possible, giving rise to a rich structural diversity. For instance, the thiophene rings can be linked through their 3-positions, leading to different electronic conjugation pathways and, consequently, different material properties.

The compound at the center of this article, 2-thiophen-2-yl-3-thiophen-3-ylthiophene , represents a less common, asymmetrically substituted terthiophene. In this molecule, a central thiophene ring is substituted at the 2-position with a 2-thienyl group and at the 3-position with a 3-thienyl group. This specific arrangement breaks the symmetry seen in more common terthiophenes and is expected to have a profound impact on its molecular packing in the solid state and its electronic properties.

The table below highlights some of the possible isomeric forms of terthiophene, illustrating the structural diversity that can be achieved.

| Isomer Name | Linkage Pattern |

| 2,2':5',2''-Terthiophene | Linear, 2,5-linkages |

| 3,3':5',3''-Terthiophene | Linear, 3,5-linkages |

| 2,3':4',2''-Terthiophene | Bent, mixed linkages |

| This compound | Asymmetric, mixed linkages |

Research Context and Scope Pertaining to 2 Thiophen 2 Yl 3 Thiophen 3 Ylthiophene

Direct Synthetic Routes to Substituted Thiophenes

Direct synthetic routes aim to construct the thiophene (B33073) rings from acyclic precursors. These methods are often convergent and allow for the introduction of various substituents onto the thiophene core during the ring-forming process itself.

Paal-Knorr Condensation and Related Approaches

The Paal-Knorr thiophene synthesis is a classical method that involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent to form a thiophene ring. organic-chemistry.orgwikipedia.org The most commonly used sulfurizing agents are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. organic-chemistry.org This reaction is a powerful tool for the synthesis of substituted thiophenes.

The general mechanism involves the conversion of the 1,4-dicarbonyl compound into a thioketone intermediate, followed by an intramolecular condensation and subsequent dehydration to yield the aromatic thiophene ring. While the Paal-Knorr reaction is highly effective for the synthesis of a variety of substituted thiophenes, its application to the direct synthesis of complex structures like this compound would necessitate a specifically substituted 1,4-dicarbonyl precursor, which itself may require a multi-step synthesis. A potential retrosynthetic approach would involve a 1,4-dicarbonyl compound bearing thiophen-2-yl and thiophen-3-yl substituents at the appropriate positions.

| Reactants | Sulfurizing Agent | Conditions | Product | Yield (%) |

| 1,4-Dicarbonyl Compound | Phosphorus Pentasulfide | Heat | Substituted Thiophene | Variable |

| 1,4-Dicarbonyl Compound | Lawesson's Reagent | Heat | Substituted Thiophene | Variable |

Gewald Reaction Derivatives

The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to 2-aminothiophenes. researchgate.netwikipedia.orgorganic-chemistry.org The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org

While the direct product of the Gewald reaction is a 2-aminothiophene, this functionality can be subsequently removed or modified to afford other substituted thiophenes. For the synthesis of a compound like this compound, one could envision a strategy where a thienyl-substituted ketone is reacted with a thienyl-substituted α-cyanoacetate. The resulting 2-aminothiophene could then undergo deamination reactions to yield the target terthiophene. However, this approach is indirect and may involve multiple steps with varying efficiencies.

| Carbonyl Compound | α-Cyanoester | Base | Product |

| Ketone/Aldehyde | Ethyl Cyanoacetate | Morpholine/Triethylamine | 2-Aminothiophene |

| Aryl Ketone | Malononitrile | Piperidine | 2-Amino-3-cyanothiophene |

Metal-Free Dehydration and Sulfur Cyclization Techniques

Recent advancements in organic synthesis have led to the development of metal-free methods for the construction of thiophene rings. These approaches are often considered more environmentally benign than traditional metal-catalyzed reactions. One such strategy involves the dehydration and sulfur cyclization of functionalized alkynes. These reactions can proceed through various mechanisms, including radical pathways. For instance, the reaction of 1,3-diynes with a sulfur source like sodium sulfide (B99878) can lead to the formation of thiophenes. researchgate.net

The synthesis of this compound via a metal-free cyclization would likely involve a custom-synthesized acyclic precursor containing the three thiophene moieties in a linear arrangement, which could then be cyclized to form the central thiophene ring. The feasibility and efficiency of such an approach would heavily depend on the stability and reactivity of the precursor.

| Starting Material | Sulfur Source | Conditions | Product |

| Functionalized Alkyne | Elemental Sulfur | Heat/Base | Substituted Thiophene |

| 1,3-Diyne | Sodium Sulfide | Solvent, Heat | Substituted Thiophene |

Cross-Coupling Strategies for Oligothiophene Assembly

Cross-coupling reactions are among the most powerful and widely used methods for the construction of carbon-carbon bonds, and they are particularly well-suited for the synthesis of oligothiophenes. These strategies involve the coupling of two pre-functionalized thiophene rings, allowing for a modular and convergent approach to the target molecule.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. nih.govnih.gov This reaction is characterized by its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

For the synthesis of this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of 2-thienylboronic acid with a 3-bromo-2-(thiophen-3-yl)thiophene, or alternatively, the coupling of 3-thienylboronic acid with a 2-bromo-3-(thiophen-2-yl)thiophene. The success of this approach hinges on the regioselective synthesis of the required brominated bithiophene intermediate. The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions. ntnu.no

| Organoboron Compound | Organohalide | Catalyst | Base | Product |

| Thienylboronic Acid | Bromothiophene | Pd(PPh₃)₄ | K₂CO₃ | Bithiophene |

| 2-Thienylboronic Acid | 3-Bromothiophene | Pd(dppf)Cl₂ | Na₂CO₃ | 2,3'-Bithiophene (B1606649) |

Stille Coupling Protocols

The Stille coupling reaction is another powerful palladium-catalyzed cross-coupling method that involves the reaction of an organotin compound (organostannane) with an organohalide or triflate. organic-chemistry.orgwikipedia.org Stille coupling is known for its tolerance of a wide variety of functional groups and its ability to be carried out under neutral conditions. A significant drawback, however, is the toxicity of the organotin reagents and byproducts.

In the context of synthesizing this compound, a Stille coupling approach would typically involve the reaction of a 2-(trialkylstannyl)thiophene with a 3-bromo-2-(thiophen-3-yl)thiophene, or a similar permutation of reactants. The preparation of the requisite organostannane is a key step in this synthetic sequence. As with Suzuki-Miyaura coupling, the choice of palladium catalyst and reaction conditions is critical for the success of the reaction.

| Organostannane | Organohalide | Catalyst | Conditions | Product |

| 2-(Tributylstannyl)thiophene | 3-Bromothiophene | Pd(PPh₃)₄ | Toluene, Heat | 2,3'-Bithiophene |

| Thienylstannane | Bromo-bithiophene | PdCl₂(PPh₃)₂ | DMF, Heat | Terthiophene |

Other Organometallic Coupling Methodologies

While Suzuki and Stille couplings are standard methods for constructing bi- and oligothiophenes, several other organometallic coupling reactions offer versatile and powerful alternatives for the synthesis of this compound and its analogues. These methods often provide advantages in terms of reactivity, functional group tolerance, and availability of starting materials.

Kumada Coupling: This reaction utilizes a Grignard reagent (R-MgX) and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org It was one ofthe first catalytic cross-coupling methods developed and remains relevant, particularly in the synthesis of polythiophenes. wikipedia.org For the targeted terthiophene, a thienyl Grignard reagent, such as 3-thiophenemagnesium bromide, could be coupled with a di-thienyl halide, or vice-versa. A key advantage is the high reactivity of Grignard reagents; however, this also limits the functional group tolerance of the reaction. wikipedia.org An improved process for Kumada coupling for producing 3-alkylthiophenes involves using 2-methyl tetrahydrofuran (B95107) as a solvent, which allows for higher concentrations of the Grignard reagent while minimizing the formation of dithienyl side products. google.comgoogle.com

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This method is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The synthesis of the target molecule could involve coupling a 2-thienylzinc halide with 3-bromo-2,2'-bithiophene. Palladium catalysts generally afford higher chemical yields and broader functional group tolerance compared to nickel. wikipedia.org The Negishi reaction was the first method to allow for the preparation of unsymmetrical biaryls in good yields. organic-chemistry.org

Direct (Hetero)arylation Polymerization (DHAP): A more recent and highly efficient strategy is direct arylation, which forms C-C bonds by coupling a C-H bond of one aromatic ring with a C-X (halide) bond of another. This approach offers significant advantages by reducing the number of synthetic steps, as it avoids the pre-functionalization required to prepare organometallic reagents (e.g., boronic acids, organotins, or organozincs). ucsf.eduacs.org This leads to higher atom economy and often simpler purification procedures. researchgate.net For the synthesis of thiophene-based materials, palladium-catalyzed direct arylation has been shown to be a powerful tool, resulting in high yields with lower catalyst loadings. ucsf.eduacs.org A potential route to this compound could involve the direct arylation of 2-thiophen-2-ylthiophene at its 3-position with 3-bromothiophene.

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages | Potential Limitations |

|---|---|---|---|---|

| Kumada Coupling | Organomagnesium (Grignard) | Ni or Pd | High reactivity, useful for polymer synthesis wikipedia.org | Limited functional group tolerance wikipedia.org |

| Negishi Coupling | Organozinc | Ni or Pd | Excellent functional group tolerance, high yields wikipedia.orgorganic-chemistry.org | Requires preparation of organozinc reagents |

| Direct Arylation | None (C-H activation) | Pd | Fewer synthetic steps, high atom economy, lower catalyst loading ucsf.eduacs.org | Regioselectivity can be challenging to control |

Regioselectivity and Stereochemical Control in Synthesis

The synthesis of an unsymmetrical molecule like this compound presents a significant challenge in controlling the precise connectivity of the thiophene rings. Regioselectivity—the control over which constitutional isomer is formed—is paramount.

The formation of the desired 2,3'-linkage requires careful selection of precursors and reaction conditions. In cross-coupling reactions, this is typically achieved by having a halogen at one desired coupling position and the organometallic functionality at the other. For instance, to synthesize a 2,3'-bithiophene unit, one could react 2-bromothiophene (B119243) with 3-thienylboronic acid (in a Suzuki coupling) or 3-thienylzinc chloride (in a Negishi coupling). The inherent reactivity differences between the α-positions (2 and 5) and β-positions (3 and 4) of the thiophene ring also play a crucial role. The α-protons are more acidic and more susceptible to metallation, while electrophilic substitution also preferentially occurs at these sites.

Synthesizing unsymmetrical regioregular oligothiophenes often involves a stepwise approach, where building blocks are coupled sequentially to ensure the correct orientation. nih.gov For example, 2-thiophen-2-ylthiophene could first be synthesized and then selectively functionalized at the 3-position (e.g., via bromination) before coupling with a 3-thienyl organometallic reagent.

Direct C-H arylation presents its own regioselectivity challenges. The reaction typically favors the most acidic C-H bond, which in thiophene is at the α-position. Directing the arylation to a β-position often requires the presence of directing groups or the blocking of the more reactive α-positions. unipd.it Research has demonstrated that by carefully tuning catalysts, ligands, and reaction conditions, regioselective C-H functionalization can be achieved, enabling the synthesis of complex, unsymmetrical aromatic structures. nih.gov

Scalability and Efficiency in Synthetic Production

The transition from laboratory-scale synthesis to large-scale industrial production requires methodologies that are not only high-yielding but also efficient, cost-effective, and safe. For oligothiophenes, several factors influence the scalability of their synthesis.

Suzuki Coupling has proven to be particularly well-suited for the large-scale production of oligothiophenes. sigmaaldrich.com Its advantages include predictable scaling of reactions, the use of less-toxic and relatively stable organoboron reagents, and simpler removal of metallic impurities from the final product. sigmaaldrich.com The commercial availability of a wide range of thiophene boronic acids and halides further enhances its utility for constructing diverse oligothiophenes. sigmaaldrich.com

Flow Chemistry represents a technological advancement that enhances both the efficiency and scalability of organic synthesis. unipd.it Performing reactions like direct arylation in a continuous flow system, rather than in a batch reactor, offers superior control over reaction parameters such as temperature and time. This improved control can lead to higher yields, better selectivity, and reduced side-product formation. Furthermore, flow reactors can be scaled up by extending operation time or by using parallel systems, offering a safer and more productive route for gram-scale synthesis and beyond. unipd.it

| Synthetic Method | Key Efficiency/Scalability Features | Reference |

|---|---|---|

| Suzuki Coupling | Predictable scaling, less-toxic reagents, simple purification. | sigmaaldrich.com |

| Direct Arylation | Fewer synthetic operations, higher yields, avoids organometallic intermediates. | ucsf.eduacs.org |

| Flow Chemistry | Improved process control, enhanced safety, suitable for gram-scale production and beyond. | unipd.it |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a detailed analysis of its ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, would be essential for unambiguous structural confirmation.

¹H-NMR Chemical Shift Analysis and Proton Coupling

The ¹H-NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, typically between 6.5 and 7.5 ppm. The precise chemical shifts and coupling constants are highly sensitive to the substitution pattern and the electronic environment of each proton.

Expected Proton Signals and Couplings:

Due to the asymmetric nature of the molecule, all protons on the thiophene rings are expected to be chemically non-equivalent, leading to a complex spectrum. The protons on the terminal 2-thienyl and 3-thienyl groups, as well as the protons on the central thiophene ring, would all resonate at distinct frequencies. The coupling constants (J-values) would provide critical information about the connectivity of the protons. For instance, a typical three-bond coupling (³J) between adjacent protons on a thiophene ring is in the range of 3-5 Hz.

Without experimental data, a precise assignment is not possible. However, a hypothetical analysis would involve identifying the distinct spin systems for each of the three thiophene rings and using the observed coupling patterns to assign each proton to its specific position on the molecule.

¹³C-NMR Chemical Shift Analysis

The ¹³C-NMR spectrum would provide complementary information, with signals corresponding to the twelve carbon atoms of the terthiophene framework. The chemical shifts of these carbons would be expected in the range of approximately 120-145 ppm, which is characteristic of sp²-hybridized carbons in thiophene rings. The carbons directly attached to the sulfur atoms would likely resonate at the lower end of this range, while the carbons at the points of inter-ring linkage would appear at the higher end due to deshielding effects.

A data table of expected chemical shifts would be speculative without experimental or high-level computational data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between protons that are coupled to each other, helping to trace out the connectivity of protons within each thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This technique is particularly crucial for identifying the connectivity between the different thiophene rings and for assigning quaternary carbons (those without attached protons).

The combination of these 2D NMR experiments would, in principle, allow for a complete and unambiguous assignment of the entire molecular structure of this compound.

Vibrational Spectroscopy Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the thiophene rings. Key vibrational modes would include:

C-H stretching: Aromatic C-H stretching vibrations are anticipated to appear in the region of 3100-3000 cm⁻¹.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene rings typically occur in the 1500-1400 cm⁻¹ region.

C-S stretching: The carbon-sulfur stretching vibrations are generally weaker and can be found in the fingerprint region, typically below 800 cm⁻¹.

C-H out-of-plane bending: These vibrations, which are sensitive to the substitution pattern of the rings, are expected in the 900-650 cm⁻¹ range.

A detailed interpretation would require an experimental spectrum to identify the precise frequencies and intensities of these bands.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR and is particularly sensitive to the vibrations of the conjugated π-system in oligothiophenes. The Raman spectrum of this compound would be expected to show strong bands corresponding to the symmetric C=C stretching modes of the thiophene rings, often referred to as the "thiophene ring breathing" modes. These are typically observed in the 1400-1500 cm⁻¹ region. The position of these bands can be correlated with the effective conjugation length of the molecule.

Due to the lack of specific experimental Raman data for this compound, a detailed analysis of its Raman applications is not feasible at this time. In general, for oligothiophenes, Raman spectroscopy is a powerful tool for studying conformational changes and electronic properties.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

No specific mass spectrometry data, including molecular ion peaks or fragmentation patterns, for this compound has been reported in the reviewed scientific literature. While the theoretical molecular weight of this compound (chemical formula C₁₂H₈S₃) is approximately 248.39 g/mol , experimental data is required to confirm the molecular weight and elucidate its fragmentation pathways under mass spectrometric analysis.

X-ray Crystallography for Solid-State Structural Determination

A search of crystallographic databases and literature reveals no published single-crystal X-ray diffraction data for this compound. Therefore, critical information regarding its solid-state structure, such as the crystal system, space group, unit cell dimensions, and intermolecular interactions (e.g., π-π stacking), remains undetermined. While studies on other thiophene derivatives exist, this specific isomer has not been characterized via X-ray crystallography. nih.govresearchgate.net

Morphological and Surface Characterization of Derived Materials

There is no available research on materials derived specifically from the this compound monomer. Characterization of polymers or thin films made from this compound is essential for understanding their potential applications in organic electronics. However, the necessary studies using techniques like FE-SEM and AFM have not been published.

Atomic Force Microscopy (AFM) for Thin Film Analysis

AFM studies, which are vital for characterizing the surface topography, roughness, and phase domains of thin films, have not been conducted on films prepared from this compound. While AFM is a common technique for analyzing related polythiophene films, the data for materials derived from this particular monomer is absent from the current scientific literature.

Computational Chemistry and Theoretical Investigations of 2 Thiophen 2 Yl 3 Thiophen 3 Ylthiophene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational materials science for its favorable balance between accuracy and computational cost, making it particularly well-suited for studying the ground-state electronic properties of medium to large-sized molecules like terthiophenes. By calculating the electron density of a system, DFT can determine its total energy and, from that, a wide range of electronic properties. Functionals such as B3LYP, combined with basis sets like 6-31G(d), are commonly employed to optimize molecular geometries and predict the electronic characteristics of thiophene-based compounds. semanticscholar.orgnih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding the electronic behavior of a molecule. mdpi.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.gov For conjugated molecules like 2-thiophen-2-yl-3-thiophen-3-ylthiophene, both the HOMO and LUMO are typically π-type orbitals that are delocalized across the thiophene (B33073) backbone. The spatial distribution and energy levels of these orbitals govern the charge injection and transport properties crucial for semiconductor applications.

The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy is related to the electron affinity (the energy released when an electron is added). In studies of similar terthiophene derivatives, DFT calculations have placed HOMO energy levels in the range of -5.7 to -6.2 eV and LUMO levels around -2.9 to -3.0 eV. nih.gov These values are critical for assessing the alignment of energy levels at interfaces with electrodes or other materials in an electronic device.

| Molecular Orbital | Description | Typical Energy Range (for Terthiophenes) |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Outermost orbital containing electrons; acts as an electron donor. Related to the ionization potential. | -5.7 to -6.2 eV |

| LUMO (Lowest Unoccupied Molecular Orbital) | Innermost orbital without electrons; acts as an electron acceptor. Related to the electron affinity. | -2.9 to -3.0 eV |

The energy difference between the HOMO and LUMO levels is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical parameter that provides insight into the kinetic stability and chemical reactivity of a molecule. orientjchem.org A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests the molecule is more reactive. orientjchem.org

In the context of organic semiconductors, the energy gap is directly related to the material's intrinsic conductivity and its optical properties. A smaller gap facilitates the excitation of an electron from the HOMO to the LUMO, which is the primary step in electrical conduction. For terthiophene derivatives, calculated HOMO-LUMO energy gaps are typically in the range of 2.8 to 3.3 eV. nih.gov This value determines the energy of photons the molecule can absorb and influences its potential as a semiconductor. Materials with smaller energy gaps are generally preferred for applications requiring efficient charge generation and transport, such as in organic photovoltaics.

From the HOMO and LUMO energy levels, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. semanticscholar.orgresearchgate.net These descriptors, derived within the framework of conceptual DFT, provide a quantitative basis for principles like the Hard and Soft Acids and Bases (HSAB) theory. A "soft" molecule, characterized by a small HOMO-LUMO gap, is more polarizable and reactive than a "hard" molecule with a large gap. semanticscholar.orgorientjchem.org

Key descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. Hard molecules have a large energy gap.

Global Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Global Softness (S) | S = 1 / (2η) | Measure of molecular reactivity; inverse of hardness. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Tendency of electrons to escape from the system. |

| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity of a species to accept electrons. |

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

While DFT is excellent for ground-state properties, the study of optical properties requires the investigation of electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for this purpose. nih.govacs.org It allows for the calculation of electronic transition energies and oscillator strengths, which can be used to simulate UV-visible absorption spectra. chemrxiv.org

TD-DFT calculations can predict the maximum absorption wavelength (λmax) of a molecule by computing the energy required to promote an electron from a ground-state orbital to an excited-state orbital. nih.gov For conjugated systems like this compound, the absorption spectrum is typically dominated by a strong band in the UV or visible region. Theoretical studies on terthiophene derivatives have shown excellent agreement between TD-DFT predicted λmax and experimental results. For example, calculations for a functionalized terthiophene predicted a λmax at 387 nm, closely matching the experimental value of 381 nm. acs.org Unsubstituted α-terthiophene is known to absorb at approximately 355 nm. acs.org These calculations are vital for designing molecules with specific colors or for tuning the absorption spectrum to match the solar spectrum in photovoltaic applications.

Analysis of the molecular orbitals involved in the electronic transitions provides insight into the nature of the absorption. For this compound and similar conjugated oligomers, the lowest energy and most intense absorption band is almost always attributed to a π→π* transition. orientjchem.org This corresponds to the excitation of an electron from the highest occupied π-orbital (the HOMO) to the lowest unoccupied π*-antibonding orbital (the LUMO). acs.orgnih.gov The delocalized nature of these orbitals means that this transition involves a redistribution of electron density along the entire conjugated backbone of the molecule. The energy of this transition is directly related to the HOMO-LUMO gap; a smaller gap results in a lower energy transition and, consequently, a longer absorption wavelength (a red-shift).

| Property | Computational Method | Description & Typical Findings |

|---|---|---|

| Absorption Maximum (λmax) | TD-DFT | Predicts the wavelength of maximum light absorption. Values for terthiophenes are typically in the 350-400 nm range. |

| Primary Electronic Transition | TD-DFT Orbital Analysis | The main absorption band corresponds to a HOMO → LUMO excitation. |

| Nature of Transition | Orbital Characterization | Characterized as a π→π* transition, typical for conjugated systems. |

Molecular Conformation and Torsional Angle Analysis

Theoretical studies on oligothiophenes, such as this compound, provide critical insights into their structural and electronic properties. The conformation of these molecules, dictated by the torsional angles between adjacent thiophene rings, is a key determinant of their conjugation length and, consequently, their optoelectronic characteristics.

The degree of planarity within conjugated oligomers is crucial as it directly influences the extent of π-orbital overlap between adjacent rings. nih.gov In thiophene-based systems, a more planar conformation facilitates effective delocalization of π-electrons along the molecular backbone, which is beneficial for charge transport and nonlinear optical properties. nih.gov Computational models, often employing density functional theory (DFT), are used to explore the potential energy surface as a function of the inter-ring torsional angles.

For bithiophene systems, which serve as a fundamental model for larger oligomers, two primary planar or quasi-planar conformations are identified: the anti and syn conformers. The torsional angle (τ) between the heteroatoms (sulfur) about the carbon-carbon bond connecting the rings is near 180° for the more stable global minimum (anti conformation) and around 0° for the local minimum (syn conformation). acs.org The energy barrier for rotation between these conformers can be on the order of a few kcal/mol. acs.org For this compound, the linkage between a 2-position and a 3-position introduces asymmetry, leading to a more complex conformational landscape compared to symmetrically linked oligomers like 2,2'-bithiophene (B32781). However, the fundamental drive towards planarity to maximize conjugation remains a dominant factor. Deviations from planarity disrupt the conjugation pathway, leading to a blue shift in absorption spectra and reduced charge mobility.

The table below summarizes typical torsional angles and energy differences for bithiophene systems, which provide a foundational understanding for the more complex 2,3'-linked terthiophene structure.

| Conformation | Typical Torsional Angle (τ) | Relative Energy (kcal/mol) | Reference |

| anti | ~180° | 0 (Global Minimum) | acs.org |

| syn | ~0° | > 0 (Local Minimum) | acs.org |

| Perpendicular | ~90° | Rotational Barrier Maximum | acs.org |

The introduction of substituents onto the thiophene rings can significantly alter the molecular conformation through steric and electronic effects. whiterose.ac.uk Computational studies on substituted bithiophenes and oligothiophenes have shown that the position and nature of the substituent group modulate the preferred inter-ring twist angle. acs.org

For instance, bulky alkyl or alkoxy groups at the 3- and 3'-positions of a 2,2'-bithiophene can induce a more twisted ground-state conformation due to steric hindrance. acs.org This increased torsion angle disrupts the π-conjugation. Conversely, substituents at the 4,4'-positions have a less pronounced steric effect on the inter-ring angle. acs.org In the context of this compound, a substituent on the central thiophene ring, particularly adjacent to the inter-ring bond, would be expected to exert a strong steric influence, potentially forcing a larger dihedral angle and thereby affecting the electronic properties. Theoretical calculations are essential to predict these effects, as synthesizing and characterizing every possible regioisomer is experimentally demanding. whiterose.ac.uk The interplay of these non-covalent interactions ultimately controls the final conformation of the conjugated oligomer.

Intermolecular Interactions and Packing Architectures (e.g., Hirshfeld Surface Analysis)

In the solid state, the performance of organic semiconductor materials is governed not only by intramolecular properties but also by the arrangement of molecules in the crystal lattice. tandfonline.com Computational tools like Hirshfeld surface analysis are invaluable for visualizing and quantifying the various intermolecular interactions that dictate the crystal packing. researchgate.netmdpi.comnih.gov This analysis maps the electron density to define a molecular surface, with different properties (like dnorm, shape index, and curvedness) mapped onto it to highlight regions of close intermolecular contact. mdpi.com

The balance of these forces determines whether the molecules adopt, for example, a herringbone or a co-facial π-stacking arrangement. tandfonline.com The herringbone motif is common in unsubstituted oligothiophenes, while appropriate substitution can encourage π-stacking, which is often more favorable for charge transport. nih.gov Computational analysis can predict how modifications to the this compound structure could tune these intermolecular forces to achieve desired solid-state architectures. rsc.org

The following table illustrates the typical contributions of various intermolecular contacts to the total Hirshfeld surface area for a representative terthiophene derivative, as derived from crystallographic data. mdpi.com

| Interaction Type | Typical Contribution to Hirshfeld Surface (%) | Significance | Reference |

| H···H | ~40-50% | General van der Waals forces | mdpi.com |

| C···H / H···C | ~20-30% | C-H···π interactions, crucial for stability | researchgate.netmdpi.com |

| S···H / H···S | ~10-15% | Weak hydrogen bonding | mdpi.com |

| S···C / C···S | ~5-10% | Chalcogen bonding | mdpi.com |

| S···S | ~3-5% | Chalcogen-chalcogen contacts | mdpi.com |

Molecular Docking Studies (where applicable to theoretical interactions, e.g., with enzymes if the structure is relevant for such studies in an academic context)

While primarily investigated for materials science applications, the thiophene scaffold is a well-known privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. nih.govmdpi.com Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), providing insights into binding affinity and interaction modes. gyanvihar.orgmdpi.com

In a theoretical academic context, molecular docking studies could be performed on this compound and its derivatives to explore their potential interactions with various enzyme active sites. Such studies on other thiophene-based compounds have been widely reported, targeting enzymes like cyclooxygenases (COX-1/COX-2), lactate (B86563) dehydrogenase (LDH), and dihydrofolate reductase (DHFR). mdpi.commdpi.comnih.gov

These in silico studies typically reveal that the thiophene rings engage in hydrophobic and van der Waals interactions within the enzyme's binding pocket. mdpi.com The sulfur atom can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking or π-alkyl interactions with amino acid residues like phenylalanine, tyrosine, or histidine. mdpi.com The predicted binding energy (or docking score) provides a qualitative estimate of the binding affinity. For instance, docking studies of novel thiophene derivatives against various protein targets have reported binding energies ranging from -6 to over -12 kcal/mol, with more negative values indicating stronger theoretical affinity. gyanvihar.orgnih.gov

The table below presents hypothetical docking results for a generic thiophene derivative against common enzyme targets, illustrating the type of data generated in such academic investigations.

| Enzyme Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Types of Interactions | Reference |

| Lactate Dehydrogenase (e.g., 1I10) | -8.5 | ARG171, HIS195, ILE250 | Hydrogen bonding, Hydrophobic | nih.gov |

| Dihydrofolate Reductase (e.g., 4HOF) | -9.2 | PHE36, ILE112, TYR118 | Hydrophobic, van der Waals | mdpi.com |

| Cyclooxygenase-2 (e.g., 4COX) | -7.8 | TYR385, SER530, ARG120 | π-sulfur, Hydrogen bonding | mdpi.com |

| SARS-CoV-2 Mpro (e.g., 6LU7) | -7.1 | HIS41, CYS145, GLU166 | Hydrophobic, π-π stacking | gyanvihar.org |

These computational explorations can guide the rational design of new thiophene-based molecules for potential therapeutic applications, even if the parent compound, this compound, is not itself being developed as a drug.

Electrochemical Behavior and Redox Properties of 2 Thiophen 2 Yl 3 Thiophen 3 Ylthiophene

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of electroactive species. mdpi.com It provides information on the oxidation and reduction potentials of a compound, which are critical for determining its electronic properties. researchgate.net In a typical CV experiment for an oligothiophene, a solution of the compound in a suitable solvent with a supporting electrolyte is subjected to a linearly cycled potential sweep between two electrodes. mdpi.comutexas.edu

The resulting voltammogram plots the current response versus the applied potential. The potential at which oxidation occurs (anodic peak) and reduction occurs (cathodic peak) can be determined from this plot. For many oligothiophenes, the first oxidation process is a reversible, one-electron transfer that generates a radical cation (polaron). Subsequent oxidation steps can lead to the formation of a dication (bipolaron). mdpi.com The oxidation potential is a key parameter as it is directly related to the energy of the Highest Occupied Molecular Orbital (HOMO). researchgate.netscielo.org.za Similarly, the reduction potential corresponds to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.za

| Compound | Oxidation Potential (Eox) vs. Fc/Fc+ [V] | Reduction Potential (Ered) vs. Fc/Fc+ [V] | Electrochemical Band Gap (Egec) [eV] |

|---|---|---|---|

| 2,2':5',2''-terthiophene | 1.13 | - | - |

This table is illustrative and shows representative data for a similar compound, 2,2':5',2''-terthiophene, as found in the literature. mdpi.com The electrochemical band gap is often estimated from the onset potentials of oxidation and reduction.

Relationship between Electrochemical Potentials and Electronic Structure

The redox potentials obtained from cyclic voltammetry are intrinsically linked to the electronic structure of the molecule, specifically the energies of the frontier molecular orbitals, HOMO and LUMO. researchgate.netscielo.org.za The oxidation potential (Eox) is related to the ionization potential and can be used to estimate the HOMO energy level, while the reduction potential (Ered) is related to the electron affinity and provides an estimate for the LUMO energy level. scielo.org.za

The following empirical equations are often used to estimate the HOMO and LUMO energy levels from the onset oxidation (Eoxonset) and reduction (Eredonset) potentials, typically measured relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known energy level of approximately -5.1 eV relative to the vacuum level: researchgate.net

HOMO (eV) = -e (Eoxonset vs. Fc/Fc+ + 5.1) V

LUMO (eV) = -e (Eredonset vs. Fc/Fc+ + 5.1) V

The HOMO-LUMO gap, which is a crucial parameter determining the optical and electronic properties of the material, can then be calculated as the difference between the LUMO and HOMO energies. rsc.org A smaller HOMO-LUMO gap generally implies that the material can be more easily excited, which is relevant for applications in optoelectronic devices. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental electrochemical data to provide a more comprehensive understanding of the electronic structure. scielo.org.zasemnan.ac.ir It has been demonstrated that there is a robust quantitative relationship between the HOMO-LUMO gap and the ionization potential of polycyclic aromatic hydrocarbon oligomers. rsc.org

Charge Carrier Injection and Transport Mechanisms (theoretical aspects)

The performance of organic semiconductor devices is highly dependent on the efficiency of charge carrier injection from the electrodes into the active material and the subsequent transport of these charges through the material. For thiophene-based materials, charge transport is typically described by a charge hopping mechanism between adjacent molecules in the solid state. cityu.edu.hkelsevierpure.com

According to the semi-classical Marcus theory, the rate of charge transfer (kCT) between two molecules depends on two key parameters: the electronic coupling (or transfer integral, V) between the molecules and the reorganization energy (λ). elsevierpure.comscielo.br

Reorganization Energy (λ): This is the energy required to distort the geometry of a molecule from its neutral state to the geometry of its ionized state, and vice versa, without the charge actually being transferred. It has two components: an intramolecular part related to the geometry relaxation of the molecule itself and an intermolecular part related to the polarization of the surrounding medium. A lower reorganization energy is desirable for efficient charge transport. elsevierpure.com

Electronic Coupling (V): Also known as the transfer integral, this parameter quantifies the strength of the electronic interaction between adjacent molecules. It is highly sensitive to the intermolecular distance and relative orientation of the molecules, and thus to the packing of the material in the solid state. A larger electronic coupling facilitates faster charge transfer.

Theoretical modeling and computational chemistry play a vital role in understanding and predicting the charge transport properties of these materials. cityu.edu.hkscielo.br By calculating the reorganization energy and electronic coupling for different molecular arrangements, researchers can gain insights into the structure-property relationships that govern charge mobility. scielo.br For instance, theoretical studies on cyclic oligothiophenes have shown that their rigid, planar structures can lead to lower reorganization energies and potentially enhanced charge transport properties. cityu.edu.hkelsevierpure.com The introduction of certain structural modifications can stabilize the LUMO level, decrease the electronic reorganization energy, and thereby improve the material's ability to transport electrons. elsevierpure.com

Polymerization Studies and Poly 2 Thiophen 2 Yl 3 Thiophen 3 Ylthiophene Derivatives

Homopolymerization Techniques

Homopolymerization of thiophene (B33073) oligomers can be achieved through several methods, primarily chemical and electrochemical oxidation, which create linkages between monomer units.

Chemical oxidative polymerization is a common and straightforward method for synthesizing polythiophenes. Ferric chloride (FeCl₃) is a widely used oxidant that facilitates the coupling of thiophene-based monomers. kpi.uanih.gov The process begins with the oxidation of the monomer to form a radical cation. nih.govresearchgate.net These radical cations then couple, eliminating protons to form dimers, trimers, and ultimately, the polymer chain. nih.gov The reaction is typically carried out by adding the oxidant to a solution of the monomer in a suitable organic solvent, such as chloroform. chalmers.se

While direct studies on 2-thiophen-2-yl-3-thiophen-3-ylthiophene are limited, research on other terthiophene monomers provides insight. For instance, the solid-state oxidative polymerization of 3',4'-dimethoxy-2,2':5',2"-terthiophene using FeCl₃ has been successfully demonstrated. mdpi.com In this method, varying the molar ratio of FeCl₃ to the monomer allowed for control over the oxidation degree and conductivity of the resulting polymer. mdpi.com It was noted that the polymers produced from terthiophene monomers under these conditions were often composed of dimers and other lower molecular weight oligomers. mdpi.com The use of FeCl₃ in excess is common to drive the polymerization, and the reaction mechanism is believed to proceed through a radical pathway. kpi.ua

Table 1: Chemical Oxidative Polymerization of a Terthiophene Monomer

| Monomer | Oxidant | Method | Key Finding | Reference |

|---|---|---|---|---|

| 3',4'-dimethoxy-2,2':5',2"-terthiophene (TMT) | FeCl₃ | Solid-state polymerization | Oxidation degree, electrochemical activity, and conductivity increased with a higher [FeCl₃]/[TMT] ratio. | mdpi.com |

Electrochemical polymerization offers an alternative route to synthesize conductive polymer films directly onto an electrode surface. wikipedia.org In this technique, a potential is applied to an electrode immersed in a solution containing the monomer and a supporting electrolyte. wikipedia.org The monomer is oxidized at the anode, forming radical cations that couple to create the polymer film. wikipedia.org

Studies have shown that the presence of oligothiophenes like bithiophene or terthiophene can significantly facilitate the electrochemical polymerization of thiophene monomers. dtic.mil The addition of a small amount of 2,2':5',2"-terthiophene to a solution of 3-methylthiophene, for example, results in a significant increase in the rate of polymerization and a lowering of the required applied potential. dtic.milacs.org This is because oligomers generally have a lower oxidation potential than the corresponding monomer, making them easier to activate and incorporate into a growing polymer chain. dtic.mil For the polymerization of this compound, one would expect the polymerization to proceed at a relatively low potential due to its extended conjugation compared to a single thiophene ring.

Copolymerization Strategies Incorporating the this compound Unit

Copolymerization is a powerful strategy to fine-tune the properties of conjugated polymers. By incorporating different monomer units into the polymer backbone, properties such as solubility, electronic energy levels, and band gap can be precisely controlled. Modern cross-coupling reactions, such as Stille and Suzuki polymerizations, are commonly employed for creating well-defined donor-acceptor copolymers. rsc.orgmanchester.ac.ukmdpi.com

For a monomer like this compound, copolymerization could be achieved by first functionalizing the monomer with appropriate reactive groups (e.g., bromine or boronic ester groups) at its terminal alpha-positions. This functionalized monomer could then be reacted with a complementary comonomer. For example, three novel copolymers based on substituted thieno[3,2-b]thiophene (B52689) units were successfully synthesized with 3-hexylthiophene (B156222) via Suzuki coupling. manchester.ac.uk Similarly, donor-acceptor copolymers have been synthesized using terthiophene-dicarboxylate units with other aromatic building blocks via Stille and Suzuki coupling, yielding polymers with distinct optical bandgaps. rsc.org

Control over Polymer Regioregularity and Molecular Weight

Regioregularity, the specific orientation of monomer units within the polymer chain, is crucial for achieving optimal electronic properties in polythiophenes. acs.org For an asymmetric monomer like this compound, polymerization can lead to various linkages (e.g., head-to-tail, head-to-head), creating structural defects that disrupt π-conjugation. scispace.com

Achieving high regioregularity with such monomers is challenging. While methods like Grignard Metathesis (GRIM) polymerization and other catalyst-transfer polycondensation techniques provide excellent control for 3-substituted thiophenes, their application to more complex, asymmetric oligomers is not straightforward. acs.org The polymerization of asymmetric molecules often requires careful design of the monomer and selection of specific catalytic systems to favor one type of coupling over others. nih.govunc.edu

Molecular weight also significantly impacts polymer properties. Oxidative polymerization with FeCl₃ often yields polymers with broad molecular weight distributions. chalmers.se In contrast, controlled polymerization techniques like catalyst-transfer polycondensation can produce polymers with well-defined molecular weights and narrow polydispersity, allowing for more predictable and reproducible material properties. acs.org

Electronic Properties of Poly(this compound)

The electronic properties of conjugated polymers are governed by their molecular structure, particularly the extent of π-electron delocalization along the backbone. The polymer derived from this compound is expected to be a p-type semiconductor, characteristic of polythiophenes.

The band gap (the energy difference between the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO) is a key parameter that determines the optical and electronic properties of a conjugated polymer. mdpi.comresearchgate.net For polythiophenes, the band gap is influenced by factors such as conjugation length, regioregularity, and the electronic nature of substituents. scispace.comresearchgate.net

A primary strategy for manipulating the band gap is the creation of donor-acceptor (D-A) copolymers. rsc.orgcolorado.edu By alternating electron-rich (donor) and electron-deficient (acceptor) units along the polymer backbone, an intramolecular charge transfer can be induced, which lowers the band gap compared to the corresponding homopolymers. rsc.org For example, copolymers incorporating terthiophene units with acceptor moieties like thieno[3,4-c]pyrrole-4,6-dione (B1257111) have been synthesized, exhibiting optical bandgaps as low as 1.9 eV. rsc.org The introduction of different functional groups and comonomers allows for the band gap to be tuned across a wide range. manchester.ac.ukresearchgate.net The polymer of this compound would likely have a band gap characteristic of polythiophenes, but this could be systematically reduced by copolymerizing it with strong acceptor units.

Table 2: Band Gaps of Various Terthiophene-Based Copolymers

| Polymer System | Polymerization Method | Optical Band Gap (eV) | Reference |

|---|---|---|---|

| Copolymer of terthiophene-dicarboxylate and carbazole (B46965) units (PCBTTD) | Suzuki Coupling | 2.1 | rsc.org |

| Copolymer of terthiophene-dicarboxylate and dithienopyrrolobenzothiadiazole (PTTPBT) | Stille Coupling | 2.1 | rsc.org |

| Copolymer of terthiophene-dicarboxylate and thieno[3,4-c]pyrrole-4,6-dione (PTPDPBT) | Stille Coupling | 1.9 | rsc.org |

| Copolymer of dithieno[3,2-b:2′,3′-d]thiophene and 9-fluorenone (B1672902) (PDTTFO) | Stille Coupling | 1.68 | scispace.com |

Charge Carrier Mobility in Polymer Films (theoretical considerations)

The theoretical examination of charge carrier mobility in films of poly(this compound) is crucial for understanding its potential in electronic applications and for guiding synthetic efforts toward materials with enhanced performance. Computational models provide a bridge between the molecular structure of the polymer and the macroscopic charge transport properties of the thin film. nih.gov These theoretical approaches are generally categorized based on the degree of structural order within the polymer film, ranging from highly crystalline to amorphous. rsc.org

Theoretical studies on conjugated polymers, including polythiophene derivatives, typically employ a multi-scale modeling approach. nih.gov This involves using quantum chemical calculations to determine the intrinsic electronic properties of the polymer chains and then incorporating these parameters into models that describe charge transport through a larger, more complex morphology that mimics a real polymer film. nih.gov

Fundamental Transport Models

Two primary theoretical frameworks are used to describe charge transport in organic semiconductors: band-like transport and hopping transport. rsc.org

Band-like Transport: This model is applicable to highly ordered, crystalline regions of a polymer film where strong intermolecular electronic coupling leads to the delocalization of charge carriers over multiple molecular units, forming electronic bands. rsc.org In this regime, charge transport is coherent, and mobility tends to decrease with increasing temperature due to scattering effects.

Hopping Transport: In less ordered or amorphous regions, which are common in semiconducting polymer films, charge carriers are considered to be localized on individual polymer chains or segments. rsc.org Transport occurs through a series of incoherent "hops" between these localized states. The Gaussian Disorder Model (GDM) is a widely used hopping model that attributes the temperature and electric field dependence of mobility to energetic disorder (a Gaussian distribution of site energies) and positional disorder. rsc.org

For most semicrystalline polythiophene derivatives, charge transport is a complex process involving both intra-chain transport along the conjugated backbone and inter-chain hopping between neighboring chains. nih.gov Therefore, a comprehensive theoretical model must account for both mechanisms.

Key Parameters from Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for deriving the key microscopic parameters that govern charge hopping rates. nih.govrsc.org The semi-classical Marcus theory is frequently used to describe the hopping rate (k) between two sites:

k = (V²/ħ) * (π/λkBT)1/2 * exp(-λ/4kBT)

Where:

V is the electronic coupling or transfer integral.

λ is the reorganization energy.

ħ is the reduced Planck constant.

kB is the Boltzmann constant.

T is the temperature.

Reorganization Energy (λ): This parameter represents the energy required to distort the geometry of a molecule or polymer segment from its neutral-state equilibrium to its charged-state equilibrium geometry, and vice-versa. rsc.org A lower reorganization energy facilitates faster charge transfer. It has two components:

Transfer Integral (V): Also known as electronic coupling, this parameter quantifies the strength of the electronic interaction between adjacent hopping sites (e.g., two neighboring polymer chains). rsc.org The value of V is highly sensitive to the relative distance and orientation of the interacting units. nih.gov In polymer films, factors like π-π stacking distance and backbone planarity, which are influenced by side-chain engineering and processing conditions, critically determine the magnitude of the transfer integral for inter-chain hopping. rsc.orgnist.gov

Molecular and Mesoscale Simulations

To accurately predict the bulk charge carrier mobility, these quantum-chemically derived parameters are often used as inputs for higher-level simulations:

Molecular Dynamics (MD): Classical MD simulations are used to generate realistic, atomistic models of the polymer film's morphology. nih.gov These simulations provide insights into chain packing, π-stacking distances, and the degree of local order, which are difficult to probe experimentally at the required resolution. nih.govnih.gov

Kinetic Monte Carlo (KMC): KMC simulations are then performed on the morphologies generated by MD. nih.gov In a KMC simulation, a charge carrier is placed in the system, and the hopping rates to all neighboring sites are calculated using the Marcus theory equation with the pre-calculated V and λ values. The charge then hops to a site based on a probability weighted by these rates, and the process is repeated many times to simulate the charge carrier's trajectory through the material and ultimately calculate its mobility.

By combining these computational techniques, researchers can theoretically investigate how modifications to the chemical structure of poly(this compound), such as the introduction of different side chains or alterations in the backbone, would be expected to influence charge carrier mobility. rsc.org This theoretical framework provides a powerful tool for the in silico design of new high-performance organic electronic materials. nih.gov

The table below summarizes the key theoretical parameters, the computational methods used to derive them, and their general influence on charge carrier mobility in polythiophene-based systems.

Functionalization and Derivatization Strategies for Optoelectronic Tuning

Introduction of Electron-Donating and Electron-Withdrawing Groups

Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the terthiophene backbone is a fundamental strategy for tuning its electronic characteristics. EDGs, such as alkoxy or alkyl chains, increase the electron density of the π-conjugated system. This typically raises the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), although the effect on the HOMO level is generally more pronounced, leading to a smaller energy gap. rsc.orgescholarship.org Conversely, EWGs, like cyano (-CN) or nitro (-NO2) groups, decrease the electron density, which lowers both the HOMO and LUMO energy levels. semanticscholar.orgresearchgate.net This modification can enhance electron transport capabilities. rsc.org

The strategic placement of these functional groups allows for the fine-tuning of the material's band gap, which in turn affects its absorption and emission properties. For example, incorporating strong electron-withdrawing groups like dicyanovinylene (DCV) into an oligothiophene backbone can create materials that act as excellent donors in organic photovoltaics. semanticscholar.org A systematic variation of donor moieties, including terthiophene, within a donor-acceptor polymer structure has shown that increasing the number of thiophene (B33073) units can increase the glass transition temperature of the polymer. scispace.com

The impact of different functional groups on the electronic properties of thiophene-based materials is a subject of extensive research. The table below summarizes theoretical and experimental findings on how various substituents affect the energy levels of oligothiophenes.

Table 1: Effect of Electron-Donating and -Withdrawing Groups on Oligothiophene Properties

| Functional Group | Type | Effect on HOMO Level | Effect on LUMO Level | Resulting Energy Gap | Reference |

|---|---|---|---|---|---|

| Methoxy (-OCH3) | Donating | Increases | Increases | Decreases | researchgate.net |

| Alkyl (e.g., -CH3, -C6H13) | Donating | Increases | Increases | Decreases | researchgate.net |

| Cyano (-CN) | Withdrawing | Lowers | Lowers | Narrows | semanticscholar.orgresearchgate.net |

| Dicyanovinylene (DCV) | Withdrawing | Significantly Lowers | Significantly Lowers | Narrows | semanticscholar.org |

| Nitro (-NO2) | Withdrawing | Lowers | Lowers | Narrows | rsc.org |

Halogenation and Other Electrophilic Substitutions

The electron-rich nature of the thiophene rings in 2-thiophen-2-yl-3-thiophen-3-ylthiophene makes them susceptible to electrophilic substitution reactions. ambeed.comchemicalbook.com Halogenation, particularly bromination, is a common and crucial functionalization step. It typically occurs at the α-positions (2- and 5-positions) of the terminal thiophene rings, which are the most reactive sites. chemicalbook.comonlineorganicchemistrytutor.com A standard reagent for this transformation is N-Bromosuccinimide (NBS). ossila.com

These halogenated intermediates are highly valuable building blocks for further chemical modifications through cross-coupling reactions like Suzuki or Stille coupling. researchgate.netnih.gov This allows for the introduction of a wide variety of other functional groups or the extension of the conjugated system, which is essential for creating more complex molecular architectures for advanced electronic applications. ossila.comresearchgate.net Besides halogenation, other electrophilic substitution reactions such as nitration and acylation can also be performed to introduce electron-withdrawing nitro and acyl groups, respectively. chemicalbook.com

Peripheral Modification for Solubility and Processability

For practical applications in organic electronics, which often rely on solution-based processing techniques, the solubility of the active material is a critical factor. Pristine oligothiophenes are often poorly soluble in common organic solvents. To address this, flexible alkyl or alkoxy side chains are frequently attached to the terthiophene backbone. tandfonline.comscirp.org These side chains increase the entropy of the system and disrupt intermolecular packing, thereby enhancing solubility without significantly altering the electronic properties of the conjugated core. tandfonline.com

Another strategy to improve solubility involves creating polymer-supported thiophene derivatives. For instance, poly(ethylene glycol) (PEG) has been used as a soluble polymer support for the synthesis of various thiophene derivatives, facilitating easier purification. organic-chemistry.orgthieme-connect.com The introduction of specific functional groups that can engage in hydrogen bonding, such as urethane (B1682113) side chains, has also been shown to yield soluble polythiophene derivatives. tandfonline.com Furthermore, attaching hydrophilic polymer chains or ionic pendant groups can even render polythiophenes water-soluble, opening up possibilities for applications in biological sensors. rsc.org

Incorporation into Donor-Acceptor (D-A) Architectures for Organic Electronics

The creation of donor-acceptor (D-A) systems is a powerful design concept in organic electronics, particularly for organic photovoltaic (OPV) devices and organic field-effect transistors (OFETs). informaticsjournals.co.inrsc.org In this architecture, an electron-rich (donor) unit is covalently linked to an electron-poor (acceptor) unit. The this compound core, being electron-rich, serves as an excellent donor moiety. rsc.orgrsc.org

When combined with a suitable electron acceptor, an intramolecular charge-transfer complex is formed, which significantly influences the material's optical and electronic properties. This D-A structure leads to a reduced bandgap, enabling the absorption of a broader range of the solar spectrum, which is highly desirable for solar cells. researchgate.netresearchgate.net The performance of these D-A copolymers can be tuned by systematically varying the length of the oligothiophene donor unit or by changing the strength of the acceptor unit. rsc.orgnih.gov For instance, polymers based on terthiophene donors have been successfully used as electron acceptors in all-polymer solar cells and as electron donors in fullerene-based organic solar cells, achieving notable power conversion efficiencies. rsc.orgrsc.org

Table 2: Examples of this compound-based Donor-Acceptor Polymers and their Applications

| Donor Unit | Acceptor Unit | Application | Achieved Performance | Reference |

|---|---|---|---|---|

| Terthiophene | Double B←N bridged bipyridine (BNBP) | All-Polymer Solar Cell (Acceptor) | Power Conversion Efficiency (PCE) of 6.52% | rsc.org |

| Terthiophene | Diethyl [2,2′:5′,2′′-terthiophene]-3′,4′-dicarboxylate | Organic Field-Effect Transistor (OFET) | Hole mobility studies | rsc.org |

| Terthiophene | Thieno[3,4-c]pyrrole-4,6-dione (B1257111) | Organic Field-Effect Transistor (OFET) | Optical bandgap of 1.9 eV | rsc.org |

Advanced Research Applications in Organic Electronic Materials Academic Perspective

Role as Semiconducting Material in Organic Field-Effect Transistors (OFETs)

Oligothiophenes are a cornerstone class of materials for organic field-effect transistors (OFETs) due to their excellent charge transport characteristics and environmental stability. ontosight.ai The performance of an OFET is primarily characterized by its charge carrier mobility and the on/off current ratio. Materials like 2-thiophen-2-yl-3-thiophen-3-ylthiophene serve as the active semiconducting layer where charge modulation and transport occur. The arrangement of the thiophene (B33073) rings and the potential for strong intermolecular interactions are critical determinants of device performance.

Charge transport in oligothiophene-based materials is generally understood through two primary theoretical frameworks: the band transport model and the hopping model. The applicability of each model depends on the degree of molecular order within the semiconductor thin film.

Band Transport Model : In highly crystalline organic semiconductors with strong intermolecular electronic coupling, charge carriers (holes or electrons) can become delocalized over multiple molecules, forming electronic bands, similar to inorganic semiconductors. Transport within these bands is coherent, and this model is often applied to materials that exhibit high charge carrier mobilities at low temperatures. The strength of intermolecular interactions, such as π-π stacking, is crucial for efficient band-like transport. nih.gov

Hopping Model : More commonly, in polycrystalline or amorphous organic films, charge transport is described by a hopping mechanism. In this model, charges are localized on individual molecules and "hop" between adjacent molecules. This process is thermally activated, and the hopping rate is described by Marcus theory, which depends on two key parameters: the electronic coupling matrix element (related to orbital overlap between adjacent molecules) and the reorganization energy (the energy required for a molecule's geometry to relax after gaining or losing a charge). mdpi.com For many oligothiophene transistors, charge transport is found to occur via thermally activated hopping, especially at temperatures above 50 K. rsc.org

The charge transport properties of cyclic oligothiophenes have been investigated using Marcus electron transfer theory, identifying distinct nearest-neighbor hopping pathways to predict carrier mobility. mdpi.com Theoretical investigations show that both crystal packing and molecular size strongly influence charge mobility in oligothiophenes. acs.org

The design and synthesis of new thiophene-based molecules are driven by the need to optimize molecular packing and electronic properties to enhance OFET performance. Key design strategies include:

Increasing Conjugation Length : Extending the length of the conjugated system, for instance by moving from bithiophene to tetrathiophene or longer oligomers, generally leads to an increase in hole mobility. acs.orgacademicjournals.orgacs.org This is partly because the reorganization energy tends to decrease with longer chain lengths. acs.org

Fused-Ring Structures : Creating rigid, planar backbones through the use of fused rings, such as thieno[3,2-b]thiophene (B52689), enhances π-orbital overlap and promotes ordered molecular packing, which is beneficial for charge transport. Fused ring oligothiophenes are widely used as active organic semiconductors in electronic devices. acs.org These structures can lead to significantly higher mobilities compared to their non-fused, more flexible counterparts.

Alkyl Chain Engineering : The introduction of flexible alkyl side chains onto the thiophene backbone is a critical strategy to improve solubility for solution-based processing. Furthermore, the length and branching of these chains can be used to control the intermolecular packing and crystallinity of the thin film, thereby directly influencing device performance. acs.org Proper alkyl chain engineering can significantly enhance molecular packing and crystallinity, leading to improved mobility and air stability. acs.org

The following table summarizes the performance of various thiophene-based materials in OFETs, illustrating the impact of molecular design on charge carrier mobility.

| Material Class | Specific Compound Example | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Key Structural Feature |

| Oligothiophene Derivative | 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) | up to 1.26 | - | Fused dithienothiophene core with anthracene (B1667546) units |

| Thiophene-Anthracene Oligomer | Bis-5′-alkylthiophen-2′-yl-2,6-anthracene | up to 0.50 | - | Thiophene end-caps on an anthracene core |

| Thieno[2,3-b]thiophene (B1266192) Derivative | 2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene | 0.42 | - | Linear alkyl chains on a thieno[2,3-b]thiophene core |

| Bithiophene-Imide Polymer | Copolymer P3 (Tetrathiophene donor) | ~10⁻² | - | Increased conjugation length of donor unit |

| Bithiophene-Imide Polymer | Copolymer P1 (Monothiophene donor) | ~10⁻⁴ | ~10⁻⁴ | Shorter conjugation length, leading to ambipolar transport |

This table presents a selection of research findings on thiophene-based compounds to illustrate structure-property relationships.

Application in Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

Oligothiophenes like this compound are valuable as chromophores in OLEDs and PLEDs. Their conjugated structure allows for efficient radiative decay from an excited state, producing light. The specific isomerism and substitution pattern on the terthiophene backbone can be used to tune the emission color and efficiency of the resulting device.

The design of oligothiophene chromophores for light-emitting applications focuses on controlling the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, largely determines the color of the emitted light.

Key design principles include:

Controlling Conjugation Length : The emission wavelength of oligothiophenes can be systematically controlled by the number of thiophene units. acs.org Longer oligomers have smaller HOMO-LUMO gaps and thus emit light at longer wavelengths (red-shifted emission).

Substitution Effects : Attaching electron-donating or electron-withdrawing groups to the oligothiophene core can modify the HOMO and LUMO energy levels, providing another handle to tune the emission color.

Sulfur Oxidation : A powerful strategy to modify the electronic properties of thiophenes is the oxidation of the sulfur atom. This converts the electron-donating thiophene into an electron-accepting sulfonyl group. Oligothiophene S,S-dioxides are recognized as outstanding candidates for use in light-emitting diodes, often exhibiting high quantum yields. mdpi.com For example, oxidized derivatives of acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (BTBT) have shown enhanced emission properties with quantum yields exceeding 99%. mdpi.com

A novel material, Z-2, 3-bis(4-(thiophen-3-yl)-phenyl)-acrylonitrile (Z-TPA), which incorporates thiophene units, exhibits aggregation-induced emission (AIE), making it a promising blue-light emitter in the aggregated or solid state. researchgate.net